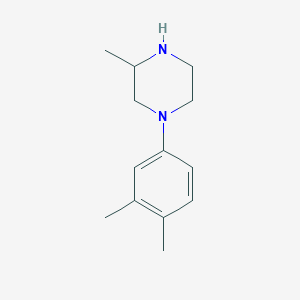

1-(3,4-Dimethylphenyl)-3-methylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-10-4-5-13(8-11(10)2)15-7-6-14-12(3)9-15/h4-5,8,12,14H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMPEXYPBJMTBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structural Modification Studies

Influence of Phenyl Ring Substitution Patterns on Piperazine (B1678402) Derivative Biological Activity

The substitution pattern on the phenyl ring of arylpiperazine compounds is a critical determinant of their binding affinity and selectivity for various receptors. A simple change in the substitution pattern can lead to significant differences in pharmacological activities. carewellpharma.in The nature, position, and number of substituents influence the molecule's electronic environment, lipophilicity, and steric profile, all of which affect its ability to interact with the binding pockets of target proteins.

Research has shown that introducing lipophilic groups at certain positions on the phenyl ring can enhance activity. For instance, in a series of antimycobacterial compounds, the introduction of lipophilic substituents like 3'-CF3 or 4'-F at the 4-(substituted)phenylpiperazin-1-ium-1-yl moiety improved in vitro activity. scbt.com Similarly, for COX-2/5-LOX inhibitors, the substitution of electron-withdrawing groups (such as –Cl, –NO₂, –CN, –F) on the terminal phenyl ring generally led to moderate to excellent inhibition potential, whereas electron-donating groups (–OCH₃, –OH, –CH₃) resulted in more moderate activity. nih.gov These findings underscore the principle that the electronic properties of the phenyl ring substituents are pivotal. Alterations to the phenyl group can lead to enhanced in vitro binding profiles and improved metabolic stability. ijrrjournal.com

Comparative Analysis of Dimethylphenyl Isomers (e.g., 3,4-Dimethylphenyl vs. 2,3-Dimethylphenyl, 2,4-Dimethylphenyl) in Binding and Activity

The specific placement of two methyl groups on the phenyl ring, creating isomers such as the 3,4-, 2,3-, and 2,4-dimethylphenyl derivatives, has a profound impact on biological activity. While a direct comparative study of these three isomers against a single target is not extensively documented in a single piece of literature, various studies on individual isomers highlight their distinct pharmacological profiles.

One study identified 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone as a compound with potent analgesic activities in both mouse writhing and hot plate tests. nih.gov In another study, 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2) was found to be an activator of TRPC3/TRPC6/TRPC7 channels, where it induced neurite growth and neuroprotection, mimicking the effects of brain-derived neurotrophic factor (BDNF). imperfectpharmacy.shop

Conversely, a derivative featuring the 2,4-dimethylphenyl moiety, specifically (1S, 2S)-trans-1-[(2-phenylcyclopropyl)methyl]-4-(2,4-dimethylphenyl)piperazine , was investigated as a potential antipsychotic agent. This compound was found to be a functional antagonist at dopamine (B1211576) D2 and D4 receptors, with a D2/D4 affinity ratio similar to that of clozapine. researchgate.net

| Dimethylphenyl Isomer | Associated Compound Structure | Reported Biological Activity | Reference |

|---|---|---|---|

| 2,3-Dimethylphenyl | 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone | Potent analgesic activity | nih.gov |

| 2,3-Dimethylphenyl | 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide | TRPC3/TRPC6/TRPC7 channel activation; neurotrophic effects | imperfectpharmacy.shop |

| 2,4-Dimethylphenyl | (1S, 2S)-trans-1-[(2-phenylcyclopropyl)methyl]-4-(2,4-dimethylphenyl)piperazine | Dopamine D2/D4 receptor antagonist | researchgate.net |

Stereochemical Considerations and the Role of the 3-Methyl Group on the Piperazine Ring in Molecular Recognition

Stereochemistry within the piperazine ring itself is another critical factor that can lead to stereoselective effects on biological activity. researchgate.net The introduction of a methyl group at the C3 position of the piperazine ring, as in 1-(3,4-Dimethylphenyl)-3-methylpiperazine, introduces a chiral center, resulting in (R) and (S) enantiomers which can exhibit distinct pharmacological profiles. researchgate.net

A key study investigating the impact of methyl substitution on the piperazine ring of an arylpiperazine compound provided significant insight. The research demonstrated that the position of the methyl group is crucial for activity. Specifically, methyl substitutions at the C3 position of the piperazine ring were found to greatly reduce the compound's activity at nicotinic acetylcholine receptors. researchgate.net In contrast, substitutions at the C2 position resulted in selective effects on receptor activity, with different stereoisomers (R vs. S) showing distinct potencies. researchgate.net

This suggests that the 3-methyl group likely introduces steric hindrance that is detrimental to binding at certain receptors, possibly by preventing the molecule from adopting the optimal conformation for interaction with the receptor's binding site. The increase in molecular complexity and the introduction of stereogenic centers are key for exploring new chemical space and achieving unique molecular recognition with biological targets. eurekaselect.com However, in this specific case, the placement at the C3 position appears to be unfavorable for the activity that was studied, highlighting the precise structural requirements for molecular recognition.

Systematic Exploration of Linker Chemistry and Terminal Moieties in Related Arylpiperazine Analogues

Linker Chemistry: The length and flexibility of the linker chain, typically composed of methylene (–CH₂) units, significantly influence receptor affinity. Studies have shown that for a given series of arylpiperazine derivatives, variations in the spacer length can cause the most significant changes in affinity for specific receptors, such as the serotonin (B10506) 5-HT1A receptor. carewellpharma.in For example, a four-carbon chain is often found to be optimal for activity when the terminal fragment is a heteroaryl group. ijrrjournal.com The linker's conformation (e.g., gauche vs. anti) can bend or extend the molecule, which in turn affects how the two ends of the compound (the arylpiperazine head and the terminal tail) are presented to the receptor. sapphirebioscience.com

Terminal Moieties: The terminal fragment at the end of the linker plays a crucial role in modulating affinity and selectivity. For dopamine D2-like receptors, the terminal fragment can have a pronounced impact on affinity. carewellpharma.in For instance, in one study, arylpiperazine derivatives with a bicyclic terminal fragment showed moderate to high affinity for D2 receptors, whereas those with an oxotriazinyl terminal fragment were devoid of affinity. carewellpharma.in The terminal moiety can engage in specific interactions, such as hydrogen bonds or aromatic contacts, with less conserved regions of the receptor binding pocket, thereby fine-tuning the compound's selectivity and intrinsic activity. sapphirebioscience.com The systematic variation of these terminal groups, which can range from simple amides to complex heterocyclic systems like quinolinone or purine-diones, is a common strategy in medicinal chemistry to develop compounds with a desired multi-receptor profile or to improve safety and efficacy. sapphirebioscience.comnih.gov

Rational Design Principles for Modulating Affinity and Selectivity of Novel this compound Analogues

The rational design of novel analogues based on the this compound scaffold involves a systematic approach to modify its structure to achieve desired biological outcomes. This process is guided by established structure-activity relationships and computational chemistry techniques.

Key principles for rational design include:

Arylpiperazine Moiety as a Core Scaffold: The arylpiperazine unit is considered a "privileged scaffold" and is often essential for anchoring the molecule into the binding site of aminergic G protein-coupled receptors (GPCRs). The protonated nitrogen of the piperazine ring frequently forms a crucial charge-stabilized hydrogen bond with a conserved aspartate residue in the receptor's transmembrane domain, while the aryl ring engages in π-π or hydrophobic interactions. Design strategies often focus on maintaining this core interaction while modifying other parts of the molecule.

Modulation of Phenyl Ring Substitution: As discussed, the substitution pattern on the phenyl ring is a primary tool for tuning activity. The introduction of specific substituents (e.g., 2,3-dichloro or methoxy groups) can modulate electronic properties and create new interactions with the receptor, thereby altering affinity and selectivity. For a this compound analogue, modifications could involve shifting the methyl groups, replacing them with other alkyl or electron-withdrawing/donating groups, or adding further substituents to probe the steric and electronic limits of the receptor's binding pocket.

Optimization of Linker and Terminal Groups: For long-chain analogues, the linker and terminal moiety are systematically varied to optimize the pharmacological profile. The linker length is adjusted to achieve the optimal distance between the arylpiperazine core and the terminal group for dual-target engagement or enhanced selectivity. The terminal group itself is chosen to introduce specific interactions (e.g., hydrogen bonding, hydrophobic contacts) with regions of the receptor that differ between subtypes, which is a key strategy for improving selectivity. carewellpharma.in

Computational and Structural Guidance: Modern drug design heavily relies on computational methods. Molecular docking can predict the binding mode of novel analogues within a receptor's active site, helping to rationalize observed SAR and guide further modifications. By understanding the key amino acid interactions, designers can introduce functional groups that are predicted to enhance binding affinity or selectivity before undertaking chemical synthesis.

By integrating these principles, medicinal chemists can rationally design novel analogues of this compound with tailored affinity, selectivity, and functional activity for specific biological targets.

Computational Chemistry and Molecular Modeling Investigations

Conformational Analysis of 1-(3,4-Dimethylphenyl)-3-methylpiperazine and Related Scaffolds

The three-dimensional conformation of a molecule is a critical determinant of its pharmacological activity. For flexible molecules like this compound, which contains a piperazine (B1678402) ring and a rotatable bond connecting it to the dimethylphenyl group, conformational analysis is essential to identify the low-energy, biologically relevant shapes.

The piperazine ring typically adopts a chair conformation. However, the presence of substituents on both the nitrogen and carbon atoms of the ring, as in this compound, influences the conformational preference. The N-H group in a piperazine ring generally favors the equatorial position, similar to piperidine (B6355638). rsc.org In contrast, for 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation has been found to be preferred. nih.gov The presence of a methyl group at the 3-position introduces an additional stereocenter, leading to different energetic profiles for the axial and equatorial positions of this substituent. The orientation of the 3,4-dimethylphenyl group relative to the piperazine ring is also crucial. The dihedral angle between the phenyl and piperazine planes can vary significantly, often influenced by the substitution pattern on the aromatic ring. mdpi.com In many arylpiperazine structures, the linker between the piperazine and another molecular fragment adopts an extended or antiperiplanar conformation. nih.gov For instance, in some long-chain arylpiperazines, the aliphatic linker connecting the piperazine to another ring system often shows an anti-anti conformation. mdpi.com

Computational studies on related 3-methyl-substituted heterocyclic systems, such as 3-methyltetrahydro-1,3-oxazine, have shown that the potential energy surface can contain multiple minima corresponding to different chair and twist conformations. researchgate.net The interconversion between these conformers can occur through various pathways, with the direct chair-chair transition often being the preferred route. researchgate.net These findings suggest that this compound likely exists as a dynamic equilibrium of multiple conformers, with the relative populations and energy barriers between them dictating its ability to bind to specific biological targets.

Table 1: Conformational Preferences in Piperazine and Related Scaffolds

| Scaffold | Substituent Position | Preferred Conformation | Reference |

|---|---|---|---|

| Piperazine | N-H | Equatorial | rsc.org |

| 1-Acyl/1-Aryl-2-substituted Piperazine | 2-substituent | Axial | nih.gov |

| Long-chain Arylpiperazines | Aliphatic linker | Extended/Antiperiplanar | mdpi.comnih.gov |

| 3-Methyltetrahydro-1,3-oxazine | Multiple | Equilibrium of chair and twist forms | researchgate.net |

Quantum Chemical Calculations for Electronic Properties and Reactivity (e.g., DFT, NBO, FMO)

Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry of this compound, providing accurate bond lengths and angles that are often in good agreement with experimental data from X-ray crystallography. mdpi.com These calculations also yield thermodynamic properties such as zero-point vibrational energy and specific heat capacity. orientjchem.org

Natural Bond Orbital (NBO) analysis is employed to understand charge delocalization and hyperconjugative interactions within the molecule. researchgate.netorientjchem.org In arylpiperazines, NBO analysis can reveal the nature of the electronic interactions between the lone pair electrons of the piperazine nitrogens and the aromatic pi-system, as well as the effects of the dimethyl and methyl substituents. These interactions are crucial for stabilizing specific conformations and influencing the molecule's reactivity. orientjchem.org

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is used to understand charge transfer within the molecule and predict its chemical reactivity. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is likely to be localized on the electron-rich dimethylphenyl ring and the piperazine nitrogens, while the LUMO may be distributed over the aromatic system. The precise distribution and energies of these orbitals will be modulated by the methyl substitutions.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are used to identify electrophilic and nucleophilic sites. mdpi.com For arylpiperazines, the most negative regions (nucleophilic) are typically associated with the nitrogen atoms, indicating their potential to act as proton acceptors or engage in hydrogen bonding. The aromatic ring can exhibit both electron-rich (pi-system) and electron-poor (sigma-framework) regions, influencing its interactions with biological receptors. mdpi.com

Table 2: Application of Quantum Chemical Methods to Arylpiperazines

| Method | Information Gained | Relevance to this compound |

|---|---|---|

| DFT | Optimized geometry, thermodynamic properties. jksus.orgmdpi.com | Predicts the stable 3D structure and energetic properties. |

| NBO | Charge delocalization, hyperconjugative interactions. researchgate.netorientjchem.org | Explains electronic stability and intramolecular interactions. |

| FMO (HOMO/LUMO) | Chemical reactivity, charge transfer. researchgate.net | Indicates the molecule's propensity to donate or accept electrons. |

| MEP | Electrophilic and nucleophilic sites. mdpi.com | Predicts sites for non-covalent interactions with biological targets. |

Molecular Docking Studies for Identifying Putative Biological Binding Sites and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. researchgate.netrrpharmacology.ru For arylpiperazine scaffolds, which are known to interact with a variety of G-protein coupled receptors (GPCRs) and enzymes, docking studies are instrumental in understanding their mechanism of action at a molecular level. nih.govmdpi.com

Docking studies of various arylpiperazine derivatives have revealed common interaction patterns with aminergic GPCRs, such as serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comnih.gov A key interaction is often a charge-reinforced hydrogen bond between the protonatable nitrogen atom of the piperazine ring and a conserved aspartate residue (Asp3.32) in the transmembrane helices of the receptor. mdpi.com The aryl portion of the molecule typically engages in hydrophobic and pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding pocket. mdpi.comnih.gov

For this compound, the 3,4-dimethylphenyl group would be expected to fit into a hydrophobic subpocket of the receptor. The methyl groups could provide additional van der Waals contacts, potentially enhancing binding affinity. The 3-methyl group on the piperazine ring can influence the ligand's orientation within the binding site and may introduce specific steric constraints or favorable hydrophobic interactions. Docking studies on related arylpiperazine derivatives have shown that such substitutions can be critical for achieving selectivity for different receptor subtypes. mdpi.com For example, in studies of ligands for the androgen receptor, hydrophobic interactions were found to be the primary binding force for arylpiperazine derivatives. nih.govnih.gov

The binding mode of arylpiperazines can also be influenced by the specific receptor. For instance, docking studies on D2 and D3 dopamine receptors with conformationally restricted N-arylpiperazine analogs showed different binding modes, highlighting the role of ligand conformation in receptor interaction. mdpi.com Similarly, docking of arylpiperazine derivatives into the acetylcholinesterase (AChE) enzyme has shown that these molecules can bind to both the catalytic active site and the peripheral anionic site, demonstrating their potential as multi-target ligands. nih.gov

Application of Ligand-Based and Structure-Based Drug Design Methodologies to Arylpiperazines

Both ligand-based and structure-based drug design strategies are extensively used to discover and optimize arylpiperazine derivatives as therapeutic agents. mdpi.com

Ligand-based drug design relies on the knowledge of molecules that are active at a particular target, without necessarily knowing the 3D structure of the target itself. slideshare.net A key ligand-based approach is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For arylpiperazines, a common pharmacophore includes a basic nitrogen atom, an aromatic ring, and a specific distance and orientation between them. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies, another ligand-based method, develop mathematical models that correlate the chemical properties of a series of compounds with their biological activities, allowing for the prediction of potency for new analogs. mdpi.com

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the biological target, typically a protein or enzyme, obtained from methods like X-ray crystallography or cryo-electron microscopy. acs.org With the target structure in hand, molecular docking (as described in section 4.3) can be used to screen virtual libraries of compounds to identify potential hits. SBDD allows for the rational design of ligands that are complementary in shape and chemical properties to the binding site. For arylpiperazines, SBDD has been successfully applied to design ligands for targets like the β1-adrenergic receptor. acs.org By analyzing the crystal structure of the receptor with a bound fragment, chemists can iteratively modify the fragment to improve its interactions and increase its affinity, leading to the development of potent and selective leads. acs.org This approach has proven valuable in moving from low-affinity fragments to high-affinity lead compounds for GPCR targets. acs.org

The development of novel arylpiperazine derivatives often involves a hybrid approach, combining insights from both ligand-based and structure-based methods to efficiently navigate the chemical space and design compounds with desired pharmacological profiles. frontiersin.org

Biological Target Identification and Mechanistic Research Preclinical, in Vitro Focus

Investigation of Receptor Binding Profiles for Arylpiperazine Derivatives

Arylpiperazine derivatives are well-documented for their interactions with several G protein-coupled receptors (GPCRs), particularly serotonin (B10506) and sigma receptor subtypes. nih.govnih.gov The nature of the aryl group and substitutions on the piperazine (B1678402) ring are critical determinants of binding affinity and selectivity.

The serotonin 7 (5-HT7) receptor, the most recently identified serotonin receptor, is a key target in the study of mood disorders. nih.gov Arylpiperazine derivatives have been extensively studied as ligands for this receptor. Research has shown that these compounds can display a wide range of affinities, with Ki values stretching from the low nanomolar to the micromolar range. dntb.gov.ua

For instance, a series of 1-aryl-4-(2-arylethyl)piperazine derivatives demonstrated 5-HT7 receptor affinities with Ki values between 8.2 nM and 474 nM. dntb.gov.ua However, these compounds often exhibit high affinity for the 5-HT1A receptor as well, posing a challenge for selectivity. nih.govdntb.gov.uanih.gov In one study, the compound 4-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine showed a Ki of 24.5 nM for the 5-HT7 receptor. dntb.gov.ua Another derivative, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine, was found to be a highly selective ligand for the 5-HT1A receptor with a Ki of 1.2 nM. mdpi.com

The structural features of the arylpiperazine molecule, such as the substitution pattern on the phenyl ring and the nature of the substituent at the N4 position of the piperazine ring, are crucial for modulating binding affinity and selectivity for different serotonin receptor subtypes. nih.govnih.gov

Table 1: Binding Affinities of Selected Arylpiperazine Derivatives at Serotonin Receptors

Sigma (σ) receptors, divided into σ-1 and σ-2 subtypes, are chaperone proteins that have been implicated in a variety of cellular functions and are considered potential therapeutic targets. nih.govnih.gov Arylpiperazine derivatives have been investigated as ligands for these receptors.

The σ-1 receptor is known to be regulated by various synthetic molecules. researchgate.net The selective σ-1 receptor agonist SA4503, chemically known as 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine, demonstrates the interaction of the piperazine scaffold with this receptor. nih.gov Studies on N-cyclohexylpiperazine derivatives, such as PB28, have identified high-affinity ligands for the σ-2 receptor. researchgate.netnih.gov PB28 exhibited high affinity for both σ-1 and σ-2 receptors with Ki values of 0.38 nM and 0.68 nM, respectively. researchgate.net However, achieving high selectivity between the two subtypes can be challenging. nih.gov

Structural modifications play a key role in determining affinity and selectivity. For example, replacing a tetralin nucleus with a carbazole (B46965) moiety in certain derivatives led to a significant drop in σ-1 receptor affinity and a 273-fold selectivity for the σ-2 receptor. researchgate.net The development of selective σ-2 ligands is of particular interest due to the overexpression of this receptor in proliferating tumor cells. nih.govnih.gov

Table 2: Binding Affinities of Selected Piperazine Derivatives at Sigma Receptors

Enzyme Inhibition Studies (e.g., Monoamine Oxidases) with Piperazine Derivatives

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters and are significant targets for the treatment of neurological disorders. researchgate.net Piperazine derivatives have emerged as a class of potent and often selective MAO inhibitors. nih.govnih.govbohrium.com

Research has demonstrated that piperazine-containing compounds can exhibit remarkable inhibitory activity, particularly against MAO-B. nih.govnih.gov For instance, piperazine-substituted chalcones were identified as reversible and competitive inhibitors of MAO-B, with some derivatives showing IC50 values in the sub-micromolar range. nih.gov Specifically, a p-fluorinated piperazine chalcone (B49325) derivative (PC10) showed an IC50 of 0.65 µM and a Ki of 0.50 µM for MAO-B. nih.gov Another study on N-methyl-piperazine chalcones identified a derivative (2k) as a reversible competitive MAO-B inhibitor with an IC50 of 0.71 µM and a Ki of 0.21 µM. nih.gov

Similarly, a study on 1,4-biphenylpiperazine derivatives found a compound (Compound 20) with an IC50 value of 53 nM for hMAO-B, showing high selectivity over hMAO-A. bohrium.com The substitution patterns on the aryl rings and the piperazine core are instrumental in defining the potency and selectivity of these inhibitors. researchgate.netmdpi.com

Table 3: MAO-B Inhibitory Activity of Selected Piperazine Derivatives

Assessment of in vitro Biological Activities of Related Analogues for Research Purposes (e.g., antiproliferative activity, without discussing specific cytotoxicity outcomes for clinical implications)

The arylpiperazine scaffold is a recurring motif in compounds investigated for antiproliferative properties in various cancer cell lines. nih.govmdpi.comnih.gov These studies are foundational for research into potential new therapeutic strategies.

For example, arylpiperazine derivatives have been reported to inhibit the growth of different prostatic tumor cell lines. nih.gov The introduction of an arylpiperazine pharmacophore has been shown to enhance certain biological properties in comparison to parent drug structures. nih.gov In one study, novel 1-(2-aryl-2-adamantyl)piperazine derivatives were synthesized and evaluated for their in vitro antitumor properties, with the parent piperazine compound exhibiting an IC50 of 9.2 µM against HeLa cervical carcinoma cells. kcl.ac.uk

Furthermore, hybrid compounds containing the arylpiperazine moiety have been tested against various cancer cell lines, including lung, cervical, breast, and gastric carcinoma. nih.gov The design of new arylpiperazine scaffolds, such as those incorporating a 4,5-dihydrothiazole ring, has also been explored to investigate their activity against cancer cells, showing IC50 values ranging from 15 µM to 73 µM on prostate and breast cancer cell lines. unina.it These findings highlight the role of the piperazine scaffold as a versatile platform for developing compounds with potential antiproliferative activity for further research. nih.gov

Elucidation of Molecular Mechanisms of Action for Piperazine Scaffolds in Defined Biological Systems

Understanding the molecular mechanisms by which piperazine-based compounds exert their effects is crucial for rational drug design. The piperazine scaffold is a key component of ligands that target multiple receptors, and its interactions are governed by specific structural features. nih.govijpsr.com

For ligands targeting serotonin receptors, the basic pharmacophore typically consists of an aromatic nucleus and a basic nitrogen atom within the piperazine ring. unina.it The distance between these features and the orientation of the nitrogen atom relative to the aromatic plane are critical for binding. unina.it For instance, interactions with specific amino acid residues, like Asp116 in the 5-HT1A receptor's transmembrane domain 3, are vital for stabilizing ligand binding. unina.it

In the context of sigma receptors, the chaperone nature of these proteins means that the activity of piperazine ligands can be cell-dependent, and binding affinity does not always directly correlate with functional activity. frontiersin.org The mechanism can involve the modulation of protein-protein interactions; for example, sigma-2 receptor ligands have been shown to modulate the association between the translocator protein TSPO and TMEM97 (the protein identified as the sigma-2 receptor). nih.gov

For MAO inhibition, molecular docking simulations have provided insights into the binding modes of piperazine derivatives. These studies show interactions such as hydrogen bonds and π-π stacking with key residues like Tyr398 and Tyr326 in the MAO-B active site, explaining the observed inhibitory activity. nih.govmdpi.com The piperazine ring itself, with its two nitrogen atoms, can improve pharmacokinetic properties like water solubility, which is a crucial factor in bioavailability. nih.gov

Table of Mentioned Compounds

Advanced Spectroscopic and Structural Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H-NMR Spectroscopy: The proton NMR spectrum of 1-(3,4-Dimethylphenyl)-3-methylpiperazine is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature protons from the dimethylphenyl ring. The piperazine (B1678402) ring and its methyl substituent would exhibit signals in the aliphatic region, with their chemical shifts and multiplicities dictated by their connectivity and spatial relationships.

Expected ¹H-NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (C5-H) | ~6.9-7.1 | d | 1H |

| Aromatic-H (C6-H) | ~6.9-7.1 | dd | 1H |

| Aromatic-H (C2-H) | ~6.8-7.0 | s | 1H |

| Piperazine-H (CH) | ~2.9-3.2 | m | 1H |

| Piperazine-H (CH₂) | ~2.5-3.1 | m | 6H |

| Phenyl-CH₃ (C4-CH₃) | ~2.2 | s | 3H |

| Phenyl-CH₃ (C3-CH₃) | ~2.2 | s | 3H |

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are characteristic of the carbon's hybridization and its electronic environment. Aromatic carbons will resonate downfield, while the aliphatic carbons of the piperazine ring and methyl groups will appear upfield.

Expected ¹³C-NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Quaternary, C1) | ~148-152 |

| Aromatic C (Quaternary, C3/C4) | ~130-138 |

| Aromatic C (CH, C5/C6/C2) | ~115-130 |

| Piperazine C (CH) | ~50-55 |

| Piperazine C (CH₂) | ~45-55 |

| Phenyl C (CH₃) | ~18-22 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula for this compound is C₁₃H₂₀N₂. Its calculated molecular weight is approximately 204.31 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z ≈ 204.

The fragmentation of arylpiperazines is often characterized by specific bond cleavages. researchgate.net The most common fragmentation pathways involve the cleavage of the piperazine ring and the bond connecting the piperazine nitrogen to the aromatic ring. The stability of the resulting fragments dictates the intensity of their corresponding peaks in the mass spectrum. chemguide.co.ukslideshare.net

Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment Identity | Description |

|---|---|---|

| 204 | [C₁₃H₂₀N₂]⁺ | Molecular Ion (M⁺) |

| 189 | [C₁₂H₁₇N₂]⁺ | Loss of a methyl radical (•CH₃) from the piperazine ring. |

| 133 | [C₉H₁₁N]⁺ | Cleavage of the piperazine ring, retaining the dimethylaniline fragment. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. spectroscopyonline.com While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability. libretexts.org

For this compound, key vibrational modes would include:

C-H stretching: Aromatic C-H stretches appear at higher wavenumbers (~3000-3100 cm⁻¹) than aliphatic C-H stretches (~2800-3000 cm⁻¹).

C=C stretching: Aromatic ring stretching vibrations typically produce characteristic peaks in the 1450-1600 cm⁻¹ region. researchgate.net

C-N stretching: The stretching vibrations of the C-N bonds in the piperazine ring and the bond to the aromatic ring are expected in the fingerprint region (~1200-1350 cm⁻¹).

C-H bending: Bending vibrations for methyl and methylene groups appear in the 1350-1480 cm⁻¹ range.

Expected IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Predominant Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR & Raman |

| Aliphatic C-H Stretch | 2800 - 3000 | IR & Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR & Raman |

| CH₂/CH₃ Bending | 1350 - 1480 | IR |

X-ray Crystallography for Solid-State Structure Determination of Related Arylpiperazine Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for this compound itself is not publicly available, extensive studies on related arylpiperazine analogues provide significant insight into the likely solid-state conformation. mdpi.comnih.gov

Studies on various arylpiperazine derivatives consistently show that the six-membered piperazine ring predominantly adopts a stable chair conformation . mdpi.com The substituent on the ring (the methyl group in this case) would likely occupy an equatorial position to minimize steric hindrance.

The solid-state packing of these molecules is governed by intermolecular interactions. In many arylpiperazine crystal structures, networks of hydrogen bonds and C-H···π interactions play a significant role in stabilizing the three-dimensional lattice. nih.gov The relative orientation of the dimethylphenyl group with respect to the piperazine ring is a key conformational feature, influencing both the molecular packing and the compound's interaction with biological targets. The arrangement of molecules within the crystal lattice is determined by these subtle intermolecular forces, which are critical for understanding the material's physical properties. mdpi.com

Future Research Directions and Academic Applications

Development of 1-(3,4-Dimethylphenyl)-3-methylpiperazine as a Chemical Probe for Novel Biological Pathways

A chemical probe is a small molecule used to perturb and study a specific protein or biological pathway, providing insights that are distinct from genetic methods. nih.gov For a compound to be considered a high-quality chemical probe, it must demonstrate high potency and selectivity for its intended target. nih.gov The development of this compound as such a tool hinges on elucidating its specific molecular targets and mechanism of action. Arylpiperazine derivatives have been shown to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors, as well as various enzymes and ion channels. researchgate.netrsc.org

Future research should focus on comprehensive screening against diverse biological panels to identify its primary interacting partners. Techniques such as activity-based protein profiling (ABPP) could be employed to identify enzyme targets by assessing the compound's ability to compete for binding with fluorescently labeled probes. nih.gov Once a primary target is identified, further studies will be necessary to confirm that the compound's effects on cellular or physiological processes are a direct result of modulating this target. nih.gov Identifying a novel, selective interaction would enable the use of this compound to explore previously uncharacterized biological functions and validate new therapeutic targets. nih.gov

Strategic Derivatization of the Piperazine (B1678402) Scaffold for Exploring Undiscovered Biological Space

The piperazine scaffold is highly amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.net Strategic derivatization of this compound can lead to analogues with altered potency, selectivity, and pharmacokinetic profiles, potentially uncovering new biological activities. mdpi.com Traditional methods for modifying piperazines are often lengthy and limited by starting material availability, but recent advances in C-H functionalization provide new avenues for creating diverse substitution patterns. mdpi.com

Key areas for derivatization include:

Aryl Ring Substitution: Modifying the dimethylphenyl group with various electron-withdrawing or electron-donating groups can significantly impact binding affinity and selectivity for specific biological targets. researchgate.net

Piperazine Ring Modification: Introducing substituents at other positions on the piperazine ring can alter the compound's conformation and interactions with target proteins. For instance, replacing the methyl group at the C3 position with other alkyl or functional groups could fine-tune its activity. nih.gov

N-1 Nitrogen Substitution: The nature of the substituent on the first nitrogen of the piperazine ring is crucial for its biological profile. mdpi.com In this compound, this is the aryl group, but creating analogues where the aryl group is attached elsewhere and the N-1 position is modified could yield novel compounds.

A systematic approach to creating a library of derivatives, as outlined in the table below, followed by broad biological screening, could rapidly expand the known biological space for this class of compounds. nih.gov

| Modification Site | Example Modifications | Potential Impact |

| Aryl Ring | Halogens (Cl, F), Methoxy (-OCH3), Trifluoromethyl (-CF3) | Altered electronic properties, improved target binding researchgate.netnih.gov |

| Piperazine C3-Position | Ethyl, Propyl, Hydroxymethyl (-CH2OH) | Modified steric bulk and polarity, changes in potency nih.gov |

| Piperazine N-4 Position | Acyl groups, Alkyl chains, Heterocyclic rings | Enhanced metabolic stability, modulated solubility and bioavailability acs.org |

Advancements in Scalable and Enantioselective Synthesis for Chiral Analogues

The presence of a stereocenter at the C3 position of the piperazine ring means that this compound exists as a pair of enantiomers. It is a critical requirement in modern drug development that the biological activities of individual enantiomers be studied separately, as they can have different potencies, selectivities, and metabolic profiles. researchgate.net Therefore, the development of scalable and enantioselective synthetic methods is paramount for future research.

Current synthetic strategies often result in a racemic mixture, requiring challenging and costly chiral resolution steps. nih.gov Future research should focus on asymmetric synthesis, which creates a specific enantiomer directly. Promising approaches include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as rhodium complexes with chiral ligands, has shown success in the enantioselective synthesis of related piperidine (B6355638) and piperazine structures. organic-chemistry.orgnih.gov Rhodium-catalyzed asymmetric reductive Heck reactions, for example, can produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be converted to the desired piperazines. organic-chemistry.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the piperazine ring can be an effective strategy.

Enzymatic Resolution: Employing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired isomer.

Developing a robust, scalable, and cost-effective enantioselective synthesis will be crucial for producing sufficient quantities of single-enantiomer analogues for in-depth biological evaluation and potential preclinical development. researchgate.net

Integration of Advanced in silico and Experimental Methodologies for Rational Compound Optimization

The integration of computational (in silico) and experimental methods offers a powerful, rational approach to optimizing lead compounds like this compound. acs.org This synergy can accelerate the discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources. nih.gov

The process typically involves a cyclical workflow:

In Silico Design and Screening: Computational tools are used to model the interaction of proposed derivatives with a biological target. nih.gov Molecular docking studies can predict the binding poses and affinities of new analogues within a protein's active site. nih.govnih.gov This allows researchers to virtually screen large libraries of potential compounds and prioritize those with the most promising predicted interactions. nih.gov

Synthesis and Experimental Validation: The highest-ranking compounds from the in silico screening are then synthesized. acs.org These compounds undergo experimental testing to determine their actual biological activity and properties. nih.gov

Structure-Activity Relationship (SAR) Analysis: The experimental data is used to refine the computational models. nih.gov This iterative process of prediction, synthesis, and testing leads to a deeper understanding of the SAR and guides the design of the next generation of more potent and selective compounds. ebi.ac.uk

Furthermore, in silico tools can predict absorption, distribution, metabolism, and elimination (ADME) properties, helping to identify potential liabilities early in the discovery process. nih.govmdpi.com This integrated approach, combining computational predictions with real-world experimental data, represents the forefront of modern medicinal chemistry and will be essential for the rational optimization of this compound class. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-Dimethylphenyl)-3-methylpiperazine, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, substituting 3,4-dimethylphenyl bromide with 3-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours yields the base structure. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol improves purity (>95%) . HPLC analysis with a C18 column (e.g., Ascentis® Express, 2.7 µm particle size) and UV detection at 254 nm ensures quality control .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR in CDCl₃ or DMSO-d₆ confirm regioselectivity and substituent positions. Aromatic protons in the 3,4-dimethylphenyl group appear as two doublets (δ 6.8–7.2 ppm), while piperazine protons resonate at δ 2.5–3.5 ppm .

- LC-MS : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) verifies molecular weight (e.g., [M+H]⁺ at m/z 219.2) .

- FT-IR : Peaks near 2800 cm⁻¹ (C-H stretch in methyl groups) and 1250 cm⁻¹ (C-N stretch in piperazine) confirm functional groups .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- Storage : Store in airtight containers at 4°C, away from ignition sources .

- Exposure Control : Use fume hoods to avoid inhalation of dust. PPE (gloves, lab coat, goggles) is mandatory. In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes .

- Disposal : Follow OSHA HCS guidelines for organic amine waste, including neutralization with dilute HCl before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of piperazine derivatives?

- Methodology : Discrepancies often arise from variations in substituent positions or impurities. For example, impurities like 1-(4-chlorophenyl)piperazine (CAS 38212-33-8) can skew pharmacological assays . To mitigate:

- Analytical Rigor : Use orthogonal methods (e.g., LC-MS, NMR) to verify compound identity and purity .

- Dose-Response Studies : Test activity across multiple concentrations (e.g., 1 nM–100 µM) to establish reliable EC₅₀ values. Compare results with structurally validated analogs (e.g., 1-(3-methoxyphenyl)-4-benzylpiperazine) to isolate substituent effects .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS-targeted studies?

- Methodology :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amide) to the piperazine ring to enhance blood-brain barrier (BBB) penetration. Calculated logP values should ideally be 2–3 .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can prolong half-life .

- In Vivo Testing : Use radiolabeled analogs (e.g., C-methyl group) in rodent models to track biodistribution .

Q. How do structural modifications influence receptor binding affinity?

- Methodology :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against serotonin (5-HT₁A) or dopamine (D₂) receptors. The 3,4-dimethylphenyl group enhances π-π stacking in hydrophobic pockets, while the methylpiperazine side chain modulates steric interactions .

- SAR Studies : Synthesize analogs with substituents at the phenyl ring (e.g., nitro, trifluoromethyl) and compare binding affinities via radioligand assays (e.g., H-spiperone competition) .

Data Contradiction Analysis

Q. How should researchers address variability in antimicrobial activity reports?

- Methodology :

- Strain-Specific Effects : Test against standardized panels (e.g., ATCC strains) under controlled conditions (pH 7.4, 37°C). Note that Gram-negative bacteria (e.g., E. coli) may show resistance due to efflux pumps absent in Gram-positive species .

- Synergistic Screening : Combine with adjuvants (e.g., efflux pump inhibitors like PAβN) to distinguish intrinsic activity from resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.